
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate is a chemical compound with the molecular formula C17H29O9P and a molecular weight of 408.4 g/mol. This compound is known for its unique structure, which includes a phenyl group and multiple ether linkages, making it a versatile molecule in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate typically involves organic synthesis techniques. One common method includes the reaction of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol with phosphoric acid under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphates and other oxidized products.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other reduced forms.
Substitution: The phenyl group and ether linkages can undergo substitution reactions with various reagents, leading to the formation of new derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The ether linkages provide flexibility and stability, allowing the compound to interact with different molecular structures .
Comparaison Avec Des Composés Similaires
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl dihydrogen phosphate can be compared with similar compounds such as:
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol: This compound lacks the phosphate group and is primarily used as a solvent and intermediate in organic synthesis.
1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl methanesulfonate: This compound contains a methanesulfonate group instead of a phosphate group, making it useful in different chemical reactions and applications.
The uniqueness of this compound lies in its combination of a phenyl group, multiple ether linkages, and a phosphate group, which provides a versatile platform for various scientific and industrial applications.
Propriétés
Numéro CAS |
98072-04-9 |
|---|---|
Formule moléculaire |
C17H29O9P |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C17H29O9P/c18-27(19,20)26-15-14-24-11-10-22-7-6-21-8-9-23-12-13-25-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H2,18,19,20) |
Clé InChI |
OWCBSPOKYFVTBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


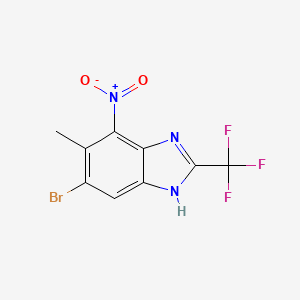
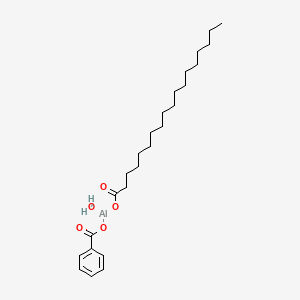

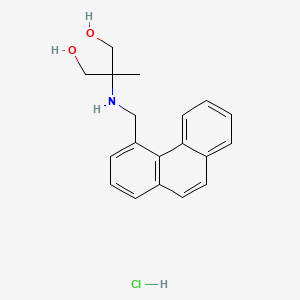
![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)
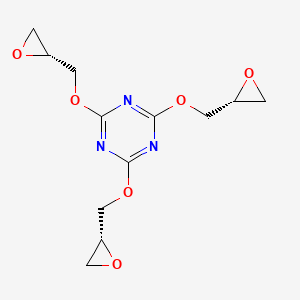
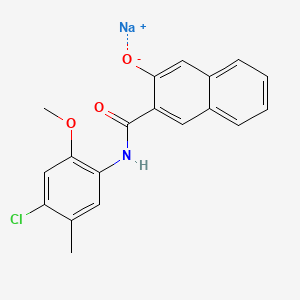
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)
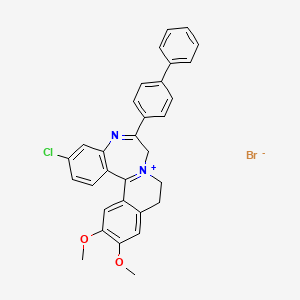


![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
